molecular formula C15H16N2O4 B7615456 Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate

Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate

Cat. No.: B7615456
M. Wt: 288.30 g/mol
InChI Key: TXLFIMHBZINZTG-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate can be compared with other oxazole derivatives and benzoate esters:

Properties

IUPAC Name

ethyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-20-15(19)11-5-7-12(8-6-11)16-14(18)13-9(2)17-21-10(13)3/h5-8H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLFIMHBZINZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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